molecular formula C9H9NO B068032 7-Methylbenzofuran-5-amine CAS No. 170682-46-9

7-Methylbenzofuran-5-amine

Cat. No. B068032
M. Wt: 147.17 g/mol
InChI Key: QDEMNRTYZBBVAI-UHFFFAOYSA-N
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Patent
US05935972

Procedure details

A mixture of 2,2,2trifluoro-N-(7-methyl-benzofuran-5-yl)-acetamide (580 mg) and potassium carbonate (1.64 g) in methanol (25 ml) and water (2.5 ml) was heated at reflux for 2.5 hours. The residue was extracted with dichloromethane (3×25 ml) and the combined, dried (MgSO4) organic phase was evaporated in vacuo to give the title compound as a colourless oil (350 mg).
Name
2,2,2trifluoro-N-(7-methyl-benzofuran-5-yl)-acetamide
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[CH:7]=[C:8]([CH3:15])[C:9]2[O:13][CH:12]=[CH:11][C:10]=2[CH:14]=1)=O.C(=O)([O-])[O-].[K+].[K+]>CO.O>[NH2:5][C:6]1[CH:7]=[C:8]([CH3:15])[C:9]2[O:13][CH:12]=[CH:11][C:10]=2[CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
2,2,2trifluoro-N-(7-methyl-benzofuran-5-yl)-acetamide
Quantity
580 mg
Type
reactant
Smiles
FC(C(=O)NC=1C=C(C2=C(C=CO2)C1)C)(F)F
Name
Quantity
1.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) organic phase
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C2=C(C=CO2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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